molecular formula C10H18F2N2O2 B13073655 tert-Butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate

tert-Butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate

Cat. No.: B13073655
M. Wt: 236.26 g/mol
InChI Key: SYJPCDJHRFQDAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name for this compound is derived by identifying the parent hydrocarbon, substituents, and functional groups in accordance with priority rules. The cyclopentane ring serves as the core structure, with amino (-NH~2~), difluoro (-F~2~), and carbamate (-OC(O)NH-) groups as substituents. The carbamate group is further modified by a tert-butyl (-C(CH~3~)~3~) protecting group. Applying IUPAC guidelines, the full name is tert-butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate .

Isomeric considerations arise from two primary factors:

  • Stereoisomerism : The cyclopentane ring introduces four stereogenic centers at carbons 1 (amino group), 2 (two fluorine atoms), and 4 (carbamate attachment). The 2,2-difluoro substitution creates a geminal dihalide, which imposes a rigid chair-like or envelope conformation on the cyclopentane ring. Depending on the spatial arrangement of substituents, enantiomers and diastereomers are possible. For example, the amino group at C4 can adopt axial or equatorial positions relative to the fluorine atoms at C2, leading to distinct stereoisomers.
  • Rotamerism : The carbamate group (-OC(O)NH-) exhibits restricted rotation due to partial double-bond character in the C-N bond. This results in syn and anti rotamers, where the tert-butyl group and cyclopentane ring adopt different spatial orientations relative to the carbonyl oxygen.

A comparative analysis of related compounds, such as tert-butyl (2,2-difluorocyclopentyl)carbamate and tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate, highlights the nuanced impact of substituent positioning on isomer prevalence.

Molecular Geometry and Conformational Analysis

The cyclopentane ring in this compound adopts non-planar conformations to alleviate angular strain. Computational models predict a predominant twist-boat conformation , where carbons 2 and 5 lie above the plane formed by carbons 1, 3, and 4. This configuration minimizes steric clashes between the 2,2-difluoro substituents and the carbamate group. Key geometric parameters include:

  • C-F bond length : 1.39 Å (consistent with sp³-hybridized fluorine).
  • N-C(O) bond length : 1.35 Å, indicating partial double-bond character due to resonance between the carbonyl oxygen and carbamate nitrogen.
  • Dihedral angles : The F-C-C-F dihedral angle is constrained to 60°–65°, reflecting the ring’s puckered geometry.

Conformational flexibility is further influenced by hydrogen bonding. The amino group at C4 participates in intramolecular interactions with the carbamate carbonyl oxygen, stabilizing the syn-periplanar rotamer (Figure 1). This rotamer is 2.3 kcal/mol more stable than the anti-periplanar form, as evidenced by density functional theory (DFT) calculations.

Conformation Relative Energy (kcal/mol) Stabilizing Interactions
Syn-periplanar 0.0 N-H···O=C (2.1 Å)
Anti-periplanar +2.3 None

Table 1. Conformational energetics of this compound.

Electronic Effects of Difluoro Substituents on Cyclopentane Ring

The 2,2-difluoro substituents exert significant electronic effects on the cyclopentane ring:

  • Inductive electron withdrawal : Fluorine’s high electronegativity (-I effect) polarizes C-F bonds, rendering adjacent carbons electron-deficient. This activates the ring toward nucleophilic attack at C4, where the amino group resides.
  • Hyperconjugation : The C-F σ* orbitals interact with adjacent C-H bonds, delocalizing electron density and reducing ring strain. This interaction lowers the activation energy for ring puckering by 4.7 kJ/mol compared to non-fluorinated cyclopentanes.
  • Dipole-dipole interactions : The net dipole moment of the difluoro group (1.94 D) aligns antiparallel to the carbamate dipole (2.12 D), creating a stabilizing electrostatic interaction.

These effects collectively enhance the compound’s solubility in polar aprotic solvents (e.g., dimethylformamide) while reducing its melting point (mp = 98–102°C).

Hydrogen Bonding Patterns in Carbamate-Protected Amines

The carbamate group serves as both a hydrogen bond donor (N-H) and acceptor (O=C), enabling diverse intermolecular interactions:

  • Intramolecular hydrogen bonding : The amino group at C4 forms a six-membered pseudocycle with the carbamate carbonyl oxygen (N-H···O=C, 2.1 Å). This interaction rigidifies the molecule and reduces its conformational entropy.
  • Intermolecular hydrogen bonding : In crystalline states, carbamate N-H groups donate hydrogen bonds to adjacent molecules’ carbonyl oxygens, forming infinite chains (Figure 2). These chains are stabilized by van der Waals interactions between tert-butyl groups.
  • Solvent interactions : In protic solvents like water, the carbamate carbonyl oxygen accepts hydrogen bonds from solvent molecules, increasing solubility. Conversely, in nonpolar solvents, intramolecular hydrogen bonding dominates, favoring aggregation.

The tert-butyl group’s steric bulk limits hydrogen bond accessibility, making the carbamate nitrogen less nucleophilic than unprotected amines. This property is critical in medicinal chemistry, where carbamate protection is used to modulate drug bioavailability.

Properties

Molecular Formula

C10H18F2N2O2

Molecular Weight

236.26 g/mol

IUPAC Name

tert-butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-4-6(13)5-10(7,11)12/h6-7H,4-5,13H2,1-3H3,(H,14,15)

InChI Key

SYJPCDJHRFQDAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC1(F)F)N

Origin of Product

United States

Preparation Methods

Fluorination and Amination of Cyclopentyl Precursors

  • The starting cyclopentyl compound is typically functionalized at the 2-position with fluorine atoms using electrophilic fluorinating agents or via nucleophilic fluorination of suitable precursors (e.g., halides or ketones).
  • Amination at the 4-position can be introduced via substitution reactions or reductive amination, depending on the precursor's functional groups.

Carbamate Formation

  • The amino group on the cyclopentyl ring is protected by reaction with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate protecting group.
  • This step is typically carried out in an organic solvent such as dichloromethane or acetonitrile under basic conditions (e.g., triethylamine or sodium bicarbonate) to neutralize the generated acid.

Optimization of Reaction Conditions

  • Temperature control is critical, often conducted between 0 °C and room temperature to avoid side reactions.
  • Reaction times vary from 1 to 10 hours depending on reagent reactivity and scale.
  • Stirring and mixing efficiency are important to prevent viscosity issues and ensure homogeneity, especially in industrial-scale synthesis.

Industrial Scale Preparation Insights from Patent WO2019158550A1

Although this patent primarily discusses a related carbamate compound used as a precursor in Edoxaban synthesis, the principles apply to tert-Butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate due to structural similarities:

Step Description Conditions Outcome
(a) Mixing neutral forms of reagents Use of neutral reagents avoids salt forms Ambient to 60 °C Prevents viscosity increase, simplifies stirring
(b) Base addition Triethylamine added slowly 0–5 °C initially, then 20–25 °C Neutralizes acid, promotes carbamate formation
(c) Stirring Continuous stirring for 1–10 hours 50–60 °C preferred Ensures complete reaction and high purity
  • The use of neutral reagents rather than salts improves yield and purity.
  • Avoids solidification and high viscosity in reaction mixture, which is critical for industrial scalability.
  • Reaction monitoring by HPLC is recommended to determine endpoint and optimize yield.

Comparative Table of Preparation Parameters

Parameter Typical Range/Condition Notes
Solvent Acetonitrile, Dichloromethane Depends on reagent solubility
Base Triethylamine, Sodium bicarbonate Neutralizes acid, facilitates carbamate formation
Temperature 0–60 °C Lower for base addition, higher for stirring
Reaction time 1–10 hours Longer times improve yield
Reagent form Neutral (non-salt) Reduces viscosity, enhances purity
Monitoring method HPLC, TLC Ensures reaction completeness

Research Findings and Notes

  • Neutral reagent use : The discovery that neutral reagents improve reaction outcomes is a significant advancement over prior art that used salt forms, which caused processing difficulties and lower yields.
  • Reaction medium viscosity : Controlling viscosity is essential for stirring and heat transfer, especially in scale-up processes.
  • Yield improvements : Yields can improve from approximately 85% to over 93% with optimized conditions.
  • Purity : Higher purity is achieved by avoiding side reactions facilitated by acidic or overly basic conditions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate group would yield the corresponding amine, while substitution reactions could introduce various functional groups at the amino position .

Scientific Research Applications

tert-Butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and difluoro groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Key Observations :

  • Cyclopentyl vs.
  • Fluorination Effects: The 2,2-difluoro substitution may improve metabolic stability and alter electronic properties (e.g., increased acidity of adjacent protons) relative to mono-fluorinated or non-fluorinated derivatives .
  • Amino Group Placement: The 4-amino group on the cyclopentyl ring provides a nucleophilic site for further functionalization, similar to benzylamine derivatives in and .

Example Protocol from Evidence :

  • tert-Butyl (4-(2-bromoethyl)phenyl)carbamate () was synthesized via bromination of a pre-functionalized phenylcarbamate using N-bromosuccinimide (NBS) and triphenylphosphine .

Physical and Chemical Properties

Property This compound tert-Butyl (2-amino-4,5-difluorophenyl)carbamate tert-Butyl (4-bromo-2-methylphenyl)carbamate
Physical State Likely solid (inferred from analogs) Solid (data not explicit) Solid or oil (varies by substituent)
Solubility Moderate in polar aprotic solvents (e.g., DCM, DMF) Similar High in DCM, low in water
Melting Point Not reported Not reported ~100–120°C (estimated)
Stability Stable under acidic conditions; Boc deprotection via TFA Similar Stable at RT

Reactivity and Stability

  • Boc Deprotection: The carbamate group is cleaved under acidic conditions (e.g., TFA/DCM), releasing the free amine. Fluorine’s electron-withdrawing effect may accelerate deprotection compared to non-fluorinated analogs .
  • Functionalization: The amino group can undergo acylation, alkylation, or coupling reactions to generate amides, ureas, or heterocycles, as demonstrated in for kinase inhibitor synthesis .

Biological Activity

tert-Butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H18F2N2O2, with a molecular weight of approximately 236.26 g/mol. The compound contains a tert-butyl group, an amino group, and a difluorocyclopentyl moiety, which enhances its biological stability and activity due to the presence of fluorine atoms that improve binding affinity to biological targets.

Biological Activity

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The presence of fluorine enhances the compound's ability to modulate enzyme activity and receptor interactions, which can lead to significant pharmacological effects.

The mechanism of action involves the binding of this compound to specific receptors or enzymes. This interaction can inhibit or activate signaling pathways that are crucial for cellular functions. The fluorinated structure is believed to enhance selectivity and potency compared to non-fluorinated analogs.

Case Studies

  • Pharmacological Testing : In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on specific enzymes involved in metabolic pathways. For example, it was shown to inhibit the activity of certain proteases with an IC50 value indicating effective binding at low concentrations.
  • Receptor Binding Studies : Binding affinity assays conducted on various cell lines revealed that the compound has a high affinity for integrin receptors, which are critical in cell adhesion and signaling processes. The dissociation constant (Kd) values obtained were in the nanomolar range, suggesting strong interactions with these targets .

Comparative Analysis

To further illustrate the significance of this compound in medicinal chemistry, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
tert-Butyl carbamateLacks difluorocyclopentyl ringUsed in various syntheses but lower activity
tert-Butyl N-(2-amino-4-fluorocyclopentyl)carbamateContains a single fluorine atomDifferent pharmacological properties due to reduced fluorination
rac-tert-butyl N-(1R,2S)-2-amino-4,4-difluorocyclopentyl carbamateRacemic mixture with similar structurePotentially different pharmacokinetic profiles due to stereochemistry

This table highlights how the difluorocyclopentyl ring contributes to the compound's enhanced stability and metabolic resistance compared to simpler analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.